molecular formula C16H15BrN4S B14391396 N-[1-(1H-Benzimidazol-2-yl)ethyl]-N'-(4-bromophenyl)thiourea CAS No. 89334-59-8

N-[1-(1H-Benzimidazol-2-yl)ethyl]-N'-(4-bromophenyl)thiourea

Cat. No.: B14391396
CAS No.: 89334-59-8
M. Wt: 375.3 g/mol
InChI Key: NUBCIFUZVBGTHK-UHFFFAOYSA-N
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Description

N-[1-(1H-Benzimidazol-2-yl)ethyl]-N’-(4-bromophenyl)thiourea is a compound that features a benzimidazole moiety fused with a thiourea group. Benzimidazole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties . The inclusion of a bromophenyl group further enhances its potential for various applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-Benzimidazol-2-yl)ethyl]-N’-(4-bromophenyl)thiourea typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-Benzimidazol-2-yl)ethyl]-N’-(4-bromophenyl)thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-[1-(1H-Benzimidazol-2-yl)ethyl]-N’-(4-bromophenyl)thiourea involves its interaction with specific molecular targets:

Properties

CAS No.

89334-59-8

Molecular Formula

C16H15BrN4S

Molecular Weight

375.3 g/mol

IUPAC Name

1-[1-(1H-benzimidazol-2-yl)ethyl]-3-(4-bromophenyl)thiourea

InChI

InChI=1S/C16H15BrN4S/c1-10(15-20-13-4-2-3-5-14(13)21-15)18-16(22)19-12-8-6-11(17)7-9-12/h2-10H,1H3,(H,20,21)(H2,18,19,22)

InChI Key

NUBCIFUZVBGTHK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1)NC(=S)NC3=CC=C(C=C3)Br

Origin of Product

United States

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